molecular formula C20H14N2O3S2 B2691299 Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate CAS No. 922457-35-0

Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate

Cat. No.: B2691299
CAS No.: 922457-35-0
M. Wt: 394.46
InChI Key: JQNDTROAWMDUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate is a complex organic compound that features a benzo[d]thiazole moiety linked to a thiophene ring, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzo[d]thiazole: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Thiophene Ring Formation: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Carbamoylation: The benzo[d]thiazole-thiophene intermediate is then reacted with an isocyanate to form the carbamoyl linkage.

    Esterification: Finally, the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst yields the desired methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production times. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions might use reagents like sodium methoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives and various substituted thiophenes and benzo[d]thiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The benzo[d]thiazole moiety is known for its biological activity, which can be enhanced by the presence of the thiophene ring.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new drugs.

Industry

Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((3-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate
  • Methyl 4-((3-(benzo[d]thiazol-2-yl)furan-2-yl)carbamoyl)benzoate
  • Methyl 4-((3-(benzo[d]thiazol-2-yl)pyridin-2-yl)carbamoyl)benzoate

Uniqueness

Compared to similar compounds, Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photovoltaics.

Properties

IUPAC Name

methyl 4-[[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S2/c1-25-20(24)13-8-6-12(7-9-13)17(23)22-18-14(10-11-26-18)19-21-15-4-2-3-5-16(15)27-19/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNDTROAWMDUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.